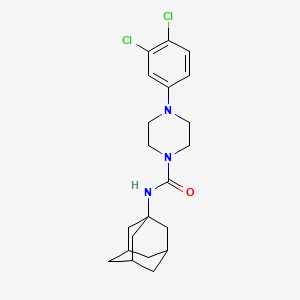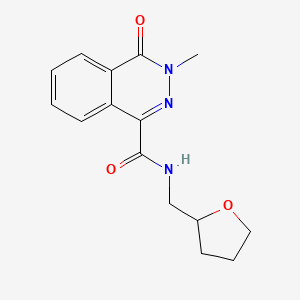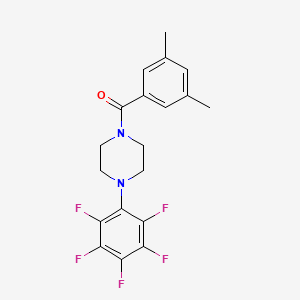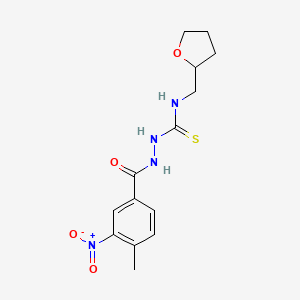
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as A-366, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. A-366 is a selective inhibitor of histone H3K9 methyltransferase G9a, which makes it a valuable tool for studying epigenetic regulation of gene expression. In
Mecanismo De Acción
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a selective inhibitor of G9a, which means it binds specifically to the active site of the enzyme and prevents it from methylating histone H3 at lysine 9. This leads to a decrease in H3K9 methylation and a corresponding increase in gene expression. N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to be highly potent and selective for G9a, with no significant off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects:
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in different cell types and systems. In cancer cells, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by reducing H3K9 methylation and increasing the expression of pro-apoptotic genes. In neural stem cells, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to promote differentiation by upregulating the expression of neuronal markers. N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory genes in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for G9a, its ability to modulate gene expression and cellular processes, and its potential for therapeutic applications. However, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, including the development of more potent and selective G9a inhibitors, the investigation of its therapeutic potential in cancer and other diseases, and the exploration of its effects on other cellular processes and epigenetic modifications. Additionally, the use of N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide in combination with other epigenetic modifiers and targeted therapies could provide new avenues for personalized medicine and precision oncology.
Aplicaciones Científicas De Investigación
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the role of G9a in epigenetic regulation of gene expression. G9a is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3, which is associated with transcriptional repression. By inhibiting G9a, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide can be used to investigate the effects of H3K9 methylation on gene expression and cellular processes such as differentiation, proliferation, and apoptosis.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2N3O/c22-18-2-1-17(10-19(18)23)25-3-5-26(6-4-25)20(27)24-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYATUWGNFIZYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4130389.png)
![(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4130402.png)

![methyl (1-{[(4-ethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4130409.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)


![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)
![1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4130460.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4130467.png)
